molecular formula C12H12ClNO2 B2723472 (R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride CAS No. 1393112-57-6

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride

Cat. No.: B2723472
CAS No.: 1393112-57-6
M. Wt: 237.68
InChI Key: BGWXXGCAWFXWAO-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chiral compound that features a naphthalene ring attached to an amino acid backbone

Mechanism of Action

    Target of Action

    Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .

    Biochemical Pathways

    Naphthalene derivatives can potentially interact with multiple biochemical pathways due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride typically involves the condensation of 2-naphthol with glycine, followed by subsequent steps to introduce the amino group and form the hydrochloride salt. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride: Similar structure but with a different position of the naphthalene ring.

    Naphthalene derivatives: A broad class of compounds with varying biological and chemical properties

Uniqueness

®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is unique due to its specific stereochemistry and the position of the naphthalene ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride, a chiral compound with a naphthalene ring structure, has garnered attention in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₂ClNO₂
  • Molecular Weight : Approximately 237.68 g/mol
  • Physical State : White to off-white crystalline solid
  • Solubility : Soluble in water
  • Density : 1.294 g/cm³
  • Boiling Point : 398ºC at 760 mmHg

Research indicates that this compound may interact with several key biochemical pathways:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway :
    • This pathway is crucial for cell growth, differentiation, and survival. The compound's interaction with MAPK signaling suggests potential neuroprotective effects and roles in various cellular processes.
  • Neurotransmitter Systems :
    • The compound acts as a ligand influencing neurotransmitter release and uptake, which may have implications for treating neurological disorders.
  • Receptor Modulation :
    • Studies suggest it may modulate receptor activity within the central nervous system, indicating potential therapeutic uses in neuropharmacology.

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of this compound. It has been shown to protect neuronal cells from apoptosis induced by various stressors, suggesting its utility in neurodegenerative diseases.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage that leads to various diseases .

Anti-inflammatory Properties

Studies have demonstrated that this compound can inhibit inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its effectiveness was assessed through various assays measuring inhibition of albumin denaturation and membrane stabilization .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₂ClNO₂Chiral compound with specific stereochemistry
D-NaphthylglycineC₁₂H₁₁NO₂Lacks hydrochloride salt form; different solubility
(S)-2-Amino-2-(naphthalen-1-yl)acetic acidC₁₂H₁₁NO₂Enantiomeric form with potential differences in activity

The structural variations among these compounds significantly influence their biological activities and pharmacological profiles.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Neuroprotection Study :
    • A study demonstrated that treatment with this compound reduced neuronal cell death in vitro under oxidative stress conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antioxidant Assays :
    • In vitro assays showed that the compound had notable DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Research :
    • The compound exhibited significant inhibition of albumin denaturation in vitro, suggesting its potential application in developing anti-inflammatory therapies .

Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWXXGCAWFXWAO-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.